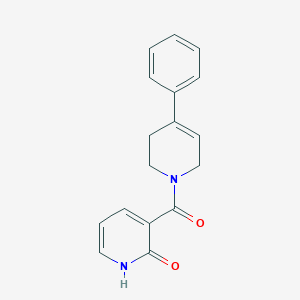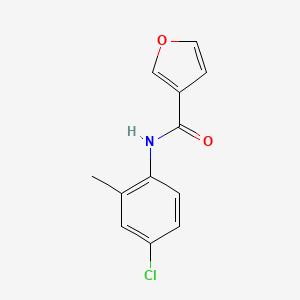
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one, also known as PPDC, is a compound that has gained attention in the scientific community for its potential applications in various fields of research. PPDC is a heterocyclic compound that contains a pyridine ring and a carbonyl group.
作用機序
The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine in the brain, and their inhibition can lead to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improved cognitive function and memory retention.
This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action is believed to be due to this compound's ability to interfere with the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth.
実験室実験の利点と制限
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one. One area of interest is its potential as a treatment for Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further research in this area.
Another area of interest is this compound's potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and effectiveness against different types of cancer.
In addition, this compound's potential as a therapeutic agent for other diseases and conditions, such as Parkinson's disease and depression, should also be explored.
Conclusion:
This compound is a compound that has gained attention in the scientific community for its potential applications in various fields of research. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it a promising candidate for further research. However, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity. This compound's potential as a treatment for Alzheimer's disease, cancer, and other diseases and conditions should be explored in future research.
合成法
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 2-aminonicotinic acid with acetic anhydride to form 2-acetamido-3-cyanopyridine. This intermediate is then reacted with benzaldehyde in the presence of sodium methoxide to form this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
科学的研究の応用
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one has potential applications in various fields of research, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been found to be particularly effective against breast cancer cells, and further research is being conducted to explore its potential as a cancer treatment.
特性
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-15(7-4-10-18-16)17(21)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFOLLLMNJRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)